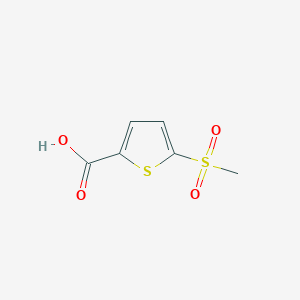

5-(Methylsulfonyl)thiophene-2-carboxylic acid

Description

The exact mass of the compound 5-(Methylsulfonyl)thiophene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Methylsulfonyl)thiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Methylsulfonyl)thiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methylsulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S2/c1-12(9,10)5-3-2-4(11-5)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWRTVINHWIGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372376 | |

| Record name | 5-(METHYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60166-86-1 | |

| Record name | 5-(METHYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methanesulfonylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Methylsulfonyl)thiophene-2-carboxylic acid

Foreword: The Strategic Importance of the Thiophene Scaffold in Modern Chemistry

In the landscape of heterocyclic chemistry, the thiophene ring occupies a position of profound significance. Esteemed for its structural resemblance to benzene, it serves as a critical bioisostere in medicinal chemistry, offering a scaffold that can modulate pharmacokinetic and pharmacodynamic properties.[1][2] The introduction of functional groups to this versatile ring system unlocks a vast chemical space for the development of novel therapeutic agents and advanced materials. This guide focuses on a particularly valuable derivative: 5-(Methylsulfonyl)thiophene-2-carboxylic acid (CAS No. 60166-86-1). The presence of both a carboxylic acid handle and a methylsulfonyl group makes this molecule a highly strategic building block for researchers in drug discovery and organic synthesis.

Core Molecular Profile and Physicochemical Properties

5-(Methylsulfonyl)thiophene-2-carboxylic acid is a white, powdered solid at room temperature.[3] The molecule's architecture, featuring an electron-rich thiophene ring functionalized with a strongly electron-withdrawing sulfonyl group and a versatile carboxylic acid, dictates its chemical reactivity and physical characteristics. These features are crucial for its application as an intermediate in multi-step syntheses.

A summary of its key physicochemical properties is presented below for rapid reference.

| Property | Value | Source |

| CAS Number | 60166-86-1 | [3] |

| Molecular Formula | C₆H₆O₄S₂ | Calculated |

| Molecular Weight | 206.24 g/mol | Calculated |

| Melting Point | 204 °C | [3] |

| pKa (Predicted) | 2.76 ± 0.10 | [3] |

| Density (Predicted) | 1.548 ± 0.06 g/cm³ | [3] |

| Appearance | White powder | [3] |

Synthesis and Mechanistic Rationale

The most prevalent and logical synthetic route to 5-(methylsulfonyl)thiophene-2-carboxylic acid involves the oxidation of its thioether precursor, 5-(methylthio)thiophene-2-carboxylic acid. This transformation is a cornerstone reaction in sulfur chemistry, converting the sulfide to a sulfone.

The Causality of Oxidation

The choice of an oxidation reaction is deliberate and strategic. The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group and a potent hydrogen bond acceptor. These characteristics can significantly enhance a drug candidate's binding affinity to a biological target and improve its solubility and metabolic profile. The oxidation of the thioether is the most direct and efficient method to install this critical functional group.

Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). The selection of the oxidant and reaction conditions is critical to prevent over-oxidation or undesired side reactions on the thiophene ring.

Experimental Protocol: Synthesis via Oxidation

This protocol describes a representative lab-scale synthesis. Disclaimer: This procedure must be carried out by qualified personnel in a properly equipped chemical laboratory with appropriate safety precautions.

Objective: To synthesize 5-(methylsulfonyl)thiophene-2-carboxylic acid by oxidizing 5-(methylthio)thiophene-2-carboxylic acid.

Materials:

-

5-(Methylthio)thiophene-2-carboxylic acid

-

Acetic acid (glacial)

-

Hydrogen peroxide (30% solution)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1 equivalent of 5-(methylthio)thiophene-2-carboxylic acid in glacial acetic acid.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to approximately 0-5 °C with gentle stirring.

-

Oxidant Addition: Slowly add 2.2 to 2.5 equivalents of 30% hydrogen peroxide dropwise to the cooled solution. The rate of addition must be controlled to maintain the internal temperature below 10 °C. Causality Note: This exothermic reaction is temperature-controlled to prevent runaway reactions and minimize side-product formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing cold deionized water. A white precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with copious amounts of cold deionized water to remove residual acetic acid and peroxide.

-

Drying: Dry the product under vacuum to a constant weight. The purity can be assessed by melting point determination and spectroscopic analysis.

Synthesis Workflow Diagram

Caption: Role as a core scaffold in combinatorial chemistry and drug discovery.

Safety, Handling, and Storage

As a laboratory chemical, 5-(methylsulfonyl)thiophene-2-carboxylic acid requires careful handling to minimize exposure and ensure safety.

-

Hazard Identification: The compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3). * Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood. * Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. * Avoid creating dust. * Do not eat, drink, or smoke in the handling area. * First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention. * Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention. * Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. * Inhalation: Remove person to fresh air and keep comfortable for breathing. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Conclusion

5-(Methylsulfonyl)thiophene-2-carboxylic acid is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, featuring a bioisosteric thiophene ring, a versatile carboxylic acid handle, and a property-enhancing methylsulfonyl group, makes it an invaluable building block. Understanding its synthesis, properties, and safe handling is essential for leveraging its full potential in the rational design and development of the next generation of therapeutic agents.

References

- The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. (n.d.). Google Cloud.

-

Xia, G., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o148. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies. [Link]

-

5-Methylthiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Therapeutic importance of synthetic thiophene. (2014). Pharmaceutical and Biological Evaluations. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. [Link]

-

Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2020). Chemistry LibreTexts. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(METHYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID | 60166-86-1 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-(Methylsulfonyl)thiophene-2-carboxylic acid

Introduction: The Significance of the Sulfonylthiophene Scaffold

In the landscape of modern medicinal chemistry and materials science, the thiophene nucleus is a privileged scaffold, featured in a multitude of FDA-approved drugs and advanced materials.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for a benzene ring make it a cornerstone of drug design. The introduction of a methylsulfonyl (-SO₂CH₃) group at the 5-position and a carboxylic acid (-COOH) at the 2-position creates 5-(methylsulfonyl)thiophene-2-carboxylic acid, a highly valuable building block. The potent electron-withdrawing nature of the sulfonyl group significantly modulates the electronic and physicochemical properties of the molecule, influencing its acidity, reactivity, and potential for intermolecular interactions.

This guide provides a comprehensive, field-proven methodology for the synthesis of 5-(methylsulfonyl)thiophene-2-carboxylic acid. We will dissect a robust, two-stage synthetic strategy, moving from the precursor synthesis to the final oxidation. The causality behind experimental choices, self-validating protocols, and authoritative grounding are the pillars of this document, designed for researchers, scientists, and drug development professionals who require a reliable and reproducible synthetic route.

Strategic Overview: A Two-Stage Approach

The most logical and efficient pathway to the target molecule involves two distinct and high-yielding transformations. Our strategy is to first construct the carbon-sulfur and carbon-carbon bonds on the thiophene ring to form a key intermediate, followed by a controlled oxidation of the sulfur center.

-

Stage 1: Synthesis of the Thioether Precursor, 5-(Methylthio)thiophene-2-carboxylic acid. This stage involves the selective introduction of a methylthio (-SCH₃) group onto a pre-existing thiophene-2-carboxylic acid framework.

-

Stage 2: Oxidation of the Thioether to the Target Sulfone. This final step requires a powerful yet selective oxidation of the sulfide to the sulfone, bypassing the intermediate sulfoxide.

Caption: High-level overview of the two-stage synthetic strategy.

Stage 1: Synthesis of 5-(Methylthio)thiophene-2-carboxylic acid

The core of this stage is the selective functionalization of the C5 position of thiophene-2-carboxylic acid. The acidity of the carboxylic proton and the C5 proton allows for a directed metallation strategy.

Mechanistic Rationale & Pathway Choice

Thiophene-2-carboxylic acid can be treated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to achieve a double deprotonation.[2] The first equivalent of base removes the highly acidic carboxylic acid proton. The resulting carboxylate directs the second deprotonation to the adjacent C5 position, which is the most acidic ring proton. This forms a stable dilithio intermediate. This intermediate is a potent nucleophile that can be selectively quenched with an electrophilic sulfur source, such as dimethyl disulfide (DMDS), to install the methylthio group.

Caption: Workflow for the synthesis of the thioether intermediate.

Detailed Experimental Protocol

Materials:

-

Thiophene-2-carboxylic acid

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Dimethyl disulfide (DMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), 1M aqueous solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Protocol:

-

LDA Preparation (In-situ): To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (2.2 equivalents) via syringe. Slowly add n-BuLi (2.2 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of LDA.

-

Dianion Formation: Dissolve thiophene-2-carboxylic acid (1.0 equivalent) in a separate flask with anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture may turn cloudy or change color. Stir for 1-2 hours at this temperature to ensure complete formation of the dianion.

-

Sulfenylation (Quenching): Slowly add dimethyl disulfide (1.2 equivalents) to the reaction mixture at -78 °C. The reaction is typically rapid. Stir for an additional hour at -78 °C.

-

Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding 1M HCl until the pH is acidic (~pH 2-3). Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically a solid. Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) will yield the pure product.

Trustworthiness & Validation: Reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, comparing the results to literature values.

Data Presentation: Precursor Characterization

| Property | Value | Source |

| Compound Name | 5-(Methylthio)thiophene-2-carboxylic acid | |

| CAS Number | 20873-58-9 | [3] |

| Molecular Formula | C₆H₆O₂S₂ | [3] |

| Molecular Weight | 174.24 g/mol | [3] |

| Melting Point | 103 °C | [3] |

| Appearance | White to off-white solid |

Stage 2: Oxidation to 5-(Methylsulfonyl)thiophene-2-carboxylic acid

The conversion of a sulfide to a sulfone is a cornerstone transformation in organic synthesis.[4] The key challenge is to provide sufficient oxidative power to bypass the intermediate sulfoxide without causing unwanted side reactions on the aromatic ring or the carboxylic acid.

Oxidant Selection: A Balance of Power and Control

Several reagents can effect this transformation.[5] While powerful oxidants like m-CPBA or Oxone® are effective, a more controlled, cost-effective, and environmentally benign approach utilizes hydrogen peroxide in an acidic medium.

Why Hydrogen Peroxide in Acetic Acid?

-

Green Chemistry: The primary byproduct is water, aligning with green chemistry principles.

-

Mechanism: In glacial acetic acid, hydrogen peroxide is activated, likely forming peracetic acid in situ, which is a potent oxidant. The sulfide sulfur acts as a nucleophile, attacking the electrophilic oxygen of the peroxide.[6]

-

Control: The reaction is highly exothermic. Careful temperature control and slow addition of the oxidant are critical to prevent runaway reactions and ensure complete oxidation to the sulfone. Two equivalents of H₂O₂ are stoichiometrically required to convert the sulfide to the sulfone. Using a slight excess ensures the reaction goes to completion.

Caption: Oxidation pathway from the thioether to the final sulfone.

Detailed Experimental Protocol

Materials:

-

5-(Methylthio)thiophene-2-carboxylic acid

-

Glacial Acetic Acid

-

Hydrogen Peroxide (H₂O₂), 30% aqueous solution

-

Ice water

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-(methylthio)thiophene-2-carboxylic acid (1.0 equivalent) in glacial acetic acid.

-

Oxidant Addition: Cool the mixture in an ice bath. Slowly add hydrogen peroxide (30% aq., ~2.5 equivalents) dropwise via an addition funnel. Caution: The reaction is exothermic; maintain the internal temperature below 30 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, or until TLC analysis shows complete consumption of the starting material and the intermediate sulfoxide.

-

Workup & Isolation: Cool the reaction mixture to room temperature, then pour it slowly into a beaker of ice water with stirring. The product should precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry under vacuum. If necessary, the product can be further purified by recrystallization from water or an ethanol/water mixture.

Self-Validation System: The progress from sulfide to sulfoxide to sulfone can be clearly distinguished by TLC, as the polarity increases significantly with each oxidation state. The final product's purity is confirmed by its sharp melting point and spectroscopic data (NMR, IR), which will show characteristic shifts for the sulfonyl group.

Data Presentation: Final Product Characterization

| Property | Value | Source |

| Compound Name | 5-(Methylsulfonyl)thiophene-2-carboxylic acid | |

| CAS Number | 60166-86-1 | [7] |

| Molecular Formula | C₆H₆O₄S₂ | |

| Molecular Weight | 206.24 g/mol | |

| Melting Point | 204 °C | [7] |

| pKa (Predicted) | 2.76 ± 0.10 | [7] |

| Appearance | White powder | [7] |

Conclusion

This guide has detailed a reliable and scalable two-stage synthesis of 5-(methylsulfonyl)thiophene-2-carboxylic acid. The strategy leverages a directed ortho-metallation for the precise installation of the methylthio group, followed by a controlled and environmentally conscious oxidation to the target sulfone. The provided protocols are designed to be self-validating through standard in-process controls and final product characterization. This valuable building block, now accessible through a robust synthetic route, can be confidently employed by researchers in the pursuit of novel therapeutics and advanced functional materials.

References

- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts . Semantic Scholar. [Link]

-

Thiophene synthesis . Organic Chemistry Portal. [Link]

- CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides . Beilstein Journals. [Link]

-

5-(Methoxycarbonyl)thiophene-2-carboxylic acid . National Center for Biotechnology Information (PMC). [Link]

-

Thiophene-2-carboxylic acid . Wikipedia. [Link]

-

Sulfone synthesis by oxidation . Organic Chemistry Portal. [Link]

-

Sulfoxide synthesis by oxidation . Organic Chemistry Portal. [Link]

- EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.

-

5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 . PubChem. [Link]

-

Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives . ResearchGate. [Link]

-

Structure Property Relationships of Carboxylic Acid Isosteres . ACS Publications. [Link]

-

Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions . National Center for Biotechnology Information (PMC). [Link]

-

NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES . Semantic Scholar. [Link]

-

Sulfide Oxidation . ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

- US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . National Center for Biotechnology Information (PMC). [Link]

-

Asymmetric oxidation of sulfides . CORA (Cork Open Research Archive). [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties . Hindawi. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications . GSC Biological and Pharmaceutical Sciences. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-(METHYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID | 60166-86-1 [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 5-(Methylsulfonyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a comprehensive understanding of a compound's physical properties is the bedrock of successful drug development and materials science. It is not merely about cataloging numbers, but about understanding the why behind those numbers—the intricate dance of molecular structure, intermolecular forces, and their manifestation in macroscopic properties. This guide is crafted to provide not just the data for 5-(Methylsulfonyl)thiophene-2-carboxylic acid, but the scientific rationale and experimental context necessary for its effective application. We will delve into the causality behind its properties and provide robust, self-validating protocols for their determination, empowering researchers to confidently utilize this promising heterocyclic compound.

Molecular Structure and Key Physicochemical Parameters

5-(Methylsulfonyl)thiophene-2-carboxylic acid, with the CAS number 60166-86-1, is a derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The presence of both a carboxylic acid and a methylsulfonyl group imparts a unique combination of properties to the molecule, making it a compound of significant interest in medicinal chemistry.[1][2] The sulfonyl group, in particular, is a common moiety in a variety of therapeutic agents.[1]

The fundamental properties of this compound are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O₄S₂ | [3] |

| Molecular Weight | 206.24 g/mol | [3] |

| Appearance | White powder | [4] |

| Melting Point | 204 °C | [4][5] |

| Boiling Point (Predicted) | 485.6 ± 45.0 °C | [4][5] |

| Density (Predicted) | 1.548 ± 0.06 g/cm³ | [4][5] |

| pKa (Predicted) | 2.76 ± 0.10 | [4][5] |

The planar thiophene ring allows for π-conjugation, which is extended by the carboxylic acid group. This electronic feature is crucial for its reactivity and potential biological activity.[6] The strong electron-withdrawing nature of the methylsulfonyl group significantly influences the acidity of the carboxylic acid, as reflected in its predicted low pKa value.

Thermal Properties: A Gateway to Stability and Purity

The thermal behavior of a compound is a critical indicator of its stability, purity, and polymorphic form. For 5-(Methylsulfonyl)thiophene-2-carboxylic acid, the melting point is a key identifier.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion. It measures the difference in heat flow between the sample and a reference as a function of temperature. A sharp endothermic peak is characteristic of a pure crystalline solid. The onset temperature of this peak is typically reported as the melting point.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of 5-(Methylsulfonyl)thiophene-2-carboxylic acid into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 220 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Determine the onset temperature of the melting endotherm from the resulting thermogram. The peak area can be integrated to calculate the enthalpy of fusion.

Solubility Profile: A Key Determinant of Bioavailability and Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. A comprehensive solubility profile in various solvents is essential for formulation development.

Rationale: The "like dissolves like" principle is a fundamental concept in solubility. The polarity of the solute and solvent determines the extent of dissolution. 5-(Methylsulfonyl)thiophene-2-carboxylic acid possesses both polar (carboxylic acid, sulfonyl) and non-polar (thiophene ring) functionalities, suggesting a nuanced solubility profile.

Experimental Protocol: Equilibrium Shake-Flask Method

-

Solvent Selection: A range of solvents with varying polarities should be chosen, including water, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: Add an excess amount of 5-(Methylsulfonyl)thiophene-2-carboxylic acid to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Sample Analysis:

-

Filter the saturated solutions through a 0.45 µm syringe filter to remove undissolved solid.

-

Dilute an aliquot of the filtrate with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 4. 5-(METHYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID | 60166-86-1 [amp.chemicalbook.com]

- 5. 5-(METHYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID | 60166-86-1 [chemicalbook.com]

- 6. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Melting Point of 5-(Methylsulfonyl)thiophene-2-carboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the melting point of 5-(Methylsulfonyl)thiophene-2-carboxylic acid, a key physical property essential for its identification, purity assessment, and quality control in research and drug development. This document details the theoretical principles of melting point analysis, presents a robust, step-by-step protocol for its accurate determination based on United States Pharmacopeia (USP) standards, and discusses the interpretation of experimental results. It is intended for researchers, chemists, and quality control professionals who require a thorough understanding and a reliable methodology for the characterization of this compound.

Introduction and Physicochemical Context

5-(Methylsulfonyl)thiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its rigid thiophene core, substituted with both an electron-withdrawing sulfonyl group and a carboxylic acid moiety, makes it a versatile intermediate for the synthesis of complex molecular architectures.

The melting point is one of the most fundamental and informative physical properties of a solid crystalline substance.[1][2] It is the temperature at which a material transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline compound, this transition occurs over a narrow, well-defined temperature range.[1][3] Therefore, the accurate determination of the melting point is a primary method for:

-

Identity Confirmation: Comparing the experimentally determined melting point with a known literature value can help confirm the identity of the synthesized compound.

-

Purity Assessment: The presence of even small amounts of impurities typically causes a depression and broadening of the melting range.[3] A sharp, high melting point is a strong indicator of high purity.

-

Quality Control: In a pharmaceutical development context, the melting point is a critical parameter monitored to ensure batch-to-batch consistency and stability of active pharmaceutical ingredients (APIs) and intermediates.

This guide provides the definitive melting point data for 5-(Methylsulfonyl)thiophene-2-carboxylic acid and establishes a standardized protocol for its verification.

Core Compound Properties

A summary of the key physicochemical properties for 5-(Methylsulfonyl)thiophene-2-carboxylic acid is presented below for quick reference.

| Property | Value | Source(s) |

| Melting Point | 204 °C (also reported as 201.4 - 203.9 °C) | [4] |

| CAS Number | 60166-86-1 | [4][5] |

| Molecular Formula | C₆H₆O₄S₂ | [5] |

| Molecular Weight | 206.24 g/mol | [5] |

| Appearance | White powder | [4] |

The Science of Melting Point Determination

The transition from a solid to a liquid involves overcoming the intermolecular forces that hold the molecules in a fixed, ordered crystalline lattice.[2] Energy, in the form of heat, is required to break down this structure. In a pure substance, this process occurs at a constant temperature because the energy added (the heat of fusion) is entirely consumed during the phase change.[1]

The Impact of Impurities (Melting Point Depression):

When an impurity is present in a crystalline solid, it disrupts the uniform lattice structure. This disruption weakens the overall intermolecular forces, meaning less energy is required to break them. Consequently, the melting process begins at a lower temperature. As melting proceeds, the impurity becomes more concentrated in the remaining solid, further depressing the melting point. This dynamic results in the substance melting over a wider temperature range compared to its pure counterpart.[1] This phenomenon, known as melting point depression, is a cornerstone of purity analysis.

Standardized Protocol for Melting Point Determination (USP <741> Class I Method)

To ensure accuracy, reproducibility, and compliance with regulatory standards, the following protocol, adapted from the United States Pharmacopeia (USP) General Chapter <741>, is recommended.[6][7][8] This method utilizes a capillary melting point apparatus.

Equipment and Materials

-

Apparatus: Digital or manual capillary melting point apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or similar). The instrument must be calibrated using certified reference standards.[9]

-

Capillary Tubes: USP-compliant, one-end-sealed glass capillaries (e.g., 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[6]

-

Sample: 5-(Methylsulfonyl)thiophene-2-carboxylic acid, finely powdered and thoroughly dried.

-

Tools: Spatula, mortar and pestle (if needed to powder the sample), long glass tube for packing.

Experimental Workflow Diagram

The logical flow of the melting point determination protocol is outlined below.

Caption: Workflow for USP-compliant melting point determination.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the 5-(Methylsulfonyl)thiophene-2-carboxylic acid sample is completely dry. If necessary, dry under vacuum over a desiccant. Moisture can act as an impurity and depress the melting point.

-

If the sample is not a fine powder, gently grind it using a mortar and pestle. This ensures efficient and uniform heat transfer within the sample.

-

Invert a capillary tube and tap the open end into the powdered sample until a small amount enters the tube.[10]

-

To pack the sample tightly, drop the capillary tube (sealed-end down) through a long, vertical glass tube onto a hard surface.[11] Repeat this process until the sample is compacted into a column of 2.5–3.5 mm at the bottom of the capillary.[6] Proper packing is critical for an accurate reading.

-

-

Instrument Setup and Measurement:

-

Based on the known melting point of ~204°C, set the starting temperature of the apparatus to approximately 194°C (10°C below the expected value).[7]

-

Set the heating ramp rate to 1°C per minute. A slow ramp rate is crucial for allowing the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[6][10]

-

Allow the heating block to equilibrate at the starting temperature.

-

When the temperature reaches approximately 199°C (5°C below the expected value), insert the capillary tube into the apparatus.[6]

-

Observe the sample closely through the magnified viewing port.

-

-

Data Recording and Interpretation:

-

Record T-onset: Note the temperature at which the first sign of melting is observed (the appearance of the first liquid droplet or the collapse of the sample column).[6]

-

Record T-clear: Note the temperature at which the last solid particle melts, and the sample becomes a completely clear liquid.[6]

-

Report the Melting Range: The result is reported as the range from T-onset to T-clear.

-

Purity Interpretation: For a highly pure sample, this range should be narrow (typically ≤ 1°C). A range wider than 2°C suggests the presence of impurities.[3]

-

Decomposition: If the sample darkens, chars, or evolves gas during heating, it indicates decomposition.[7] In such cases, the reported value should be the decomposition temperature, noted with a "(d.)" suffix (e.g., 204°C d.). A fresh sample must always be used for a repeat measurement, as the thermal history can alter the material's properties.[10]

-

Conclusion

The melting point of 5-(Methylsulfonyl)thiophene-2-carboxylic acid is a critical quality attribute, with a literature value of 204°C . Adherence to a standardized protocol, such as the USP <741> method detailed herein, is essential for obtaining accurate and reliable data that can be used to confirm the identity and assess the purity of this important chemical intermediate. A narrow melting range observed using this controlled methodology provides high confidence in the quality of the material for subsequent applications in research and development.

References

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from thinkSRS.com. [Link]

-

Kuppa, R. P. (2021, June 11). Melting point testing as per USP 741. YouTube. [Link]

-

United States Pharmacopeia. (2011). <741> MELTING RANGE OR TEMPERATURE. USP31-NF26. [Link]

-

University of Alberta. (n.d.). ORGANIC LABORATORY TECHNIQUES 4: MELTING POINT. Retrieved from University of Alberta website. [Link]

-

Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Choudhary, A. (n.d.). Calibration of Melting Point Apparatus. Pharma Guideline. [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from thinkSRS.com. [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from mt.com. [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Melting Points. Retrieved from colorado.edu. [Link]

Sources

- 1. thinksrs.com [thinksrs.com]

- 2. mt.com [mt.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. 5-(METHYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID | 60166-86-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. thinksrs.com [thinksrs.com]

- 7. drugfuture.com [drugfuture.com]

- 8. uspbpep.com [uspbpep.com]

- 9. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

Biological Activity of 5-(Methylsulfonyl)thiophene-2-carboxylic Acid

Technical Guide & Whitepaper

Executive Summary

5-(Methylsulfonyl)thiophene-2-carboxylic acid (CAS 60166-86-1) is a specialized heterocyclic building block and bioactive fragment utilized primarily in Fragment-Based Drug Discovery (FBDD) . While often categorized as a synthetic intermediate, its core pharmacophore—a thiophene ring substituted with a carboxylic acid and a polar sulfonyl group—exhibits intrinsic biological activity as an inhibitor of flavoenzymes, most notably D-Amino Acid Oxidase (DAAO) .

This guide analyzes the compound’s utility in modulating NMDA receptor function via DAAO inhibition (relevant to schizophrenia and cognitive impairment) and details its physicochemical properties that make it a superior bioisostere for lipophilic aromatic acids in lead optimization.

Chemical Profile & Structural Biology

Physicochemical Properties

The molecule combines a distinct acidic head group with a polar, electron-withdrawing tail. This unique electronic profile distinguishes it from simple lipophilic analogs (e.g., 5-chlorothiophene-2-carboxylic acid).

| Property | Value | biological Relevance |

| CAS Number | 60166-86-1 | Unique Identifier |

| Molecular Formula | C₆H₆O₄S₂ | Sulfur-rich core |

| Molecular Weight | 206.24 g/mol | Ideal for FBDD (Rule of 3 compliant) |

| Predicted pKa (Acid) | ~2.8 - 3.1 | Highly acidic due to sulfonyl electron withdrawal; ensures ionization at physiological pH. |

| LogP | ~0.4 | Low lipophilicity; high aqueous solubility compared to halo-analogs. |

| H-Bond Acceptors | 4 (SO₂, COOH) | Rich interaction potential with enzyme active site residues. |

Pharmacophore Analysis

The biological activity is driven by three structural domains:

-

Carboxylic Acid Head: Mimics the

-carboxyl group of D-amino acids, forming a critical salt bridge with arginine residues in target enzymes. -

Thiophene Scaffold: A planar, aromatic spacer that mimics the planar transition state of amino acid oxidation.

-

5-Methylsulfonyl Group: A strong electron-withdrawing group (EWG) that lowers the pKa of the carboxylic acid, strengthening ionic interactions, while acting as a hydrogen bond acceptor in deep hydrophobic pockets.

Biological Mechanisms & Targets[1]

Primary Target: D-Amino Acid Oxidase (DAAO) Inhibition

The most significant biological activity of 5-(methylsulfonyl)thiophene-2-carboxylic acid lies in its ability to inhibit DAAO, a flavoenzyme responsible for degrading D-serine in the brain.

-

Mechanism: Competitive Inhibition.

-

Pathophysiology: D-Serine is a co-agonist of the NMDA receptor (NMDAR).[1][2][3] In schizophrenia, NMDAR hypofunction is observed.[1] Inhibiting DAAO prevents D-serine degradation, boosting synaptic D-serine levels and restoring NMDAR function.

-

Binding Mode:

-

The carboxylate moiety anchors the molecule via a bidentate salt bridge to Arg283 and a hydrogen bond to Tyr224 (human DAAO numbering).

-

The thiophene ring stacks parallel to the isoalloxazine ring of the FAD cofactor.

-

The 5-methylsulfonyl group occupies a specific sub-pocket (often called the "hydrophobic pocket," though the sulfone allows for polar contacts), displacing water molecules and improving enthalpy of binding compared to unsubstituted analogs.

-

Visualizing the Signaling Pathway

The following diagram illustrates the therapeutic logic of using this compound to treat cognitive impairment.

Caption: Mechanism of Action: Inhibition of DAAO prevents D-serine degradation, enhancing NMDA receptor-mediated cognitive signaling.[1]

Therapeutic Applications

Schizophrenia & Cognitive Impairment

Small molecule inhibitors based on the thiophene-2-carboxylic acid scaffold are currently investigated as adjunctive therapies for schizophrenia. The 5-methylsulfonyl analog serves as a probe compound to validate the "DAAO inhibition" hypothesis in preclinical models without the liability of high lipophilicity associated with halo-thiophenes.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<250 Da) and high polarity, this compound is an ideal "fragment" for screening against:

-

Glycolate Oxidase (GO): Involved in hyperoxaluria.

-

D-Aspartate Oxidase (DDO): Similar topology to DAAO. Researchers use this molecule to identify binding "hotspots" before growing the molecule into a higher-affinity lead.

Experimental Protocols

Synthesis Protocol

While commercially available, in-house synthesis allows for the introduction of isotopic labels or derivatives. The following protocol describes the oxidation of the sulfide precursor.

Reagents: 5-Bromo-thiophene-2-carboxylic acid, Sodium thiomethoxide (NaSMe), Hydrogen Peroxide (30%), Acetic Acid.

-

Nucleophilic Substitution:

-

Dissolve 5-bromo-thiophene-2-carboxylic acid (1.0 eq) in DMF.

-

Add NaSMe (2.5 eq) and heat to 80°C for 4 hours under N₂.

-

Acidify with 1M HCl, extract with EtOAc, and concentrate to yield 5-(methylthio)thiophene-2-carboxylic acid.

-

-

Oxidation (Sulfone Formation):

-

Dissolve the thioether intermediate in Glacial Acetic Acid.

-

Add 30% H₂O₂ (5.0 eq) dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Quench with sodium sulfite solution (to remove excess peroxide). Precipitate the product by adding water. Filter the white solid.

-

Purification: Recrystallize from Ethanol/Water.

-

DAAO Enzymatic Assay (In Vitro)

To verify biological activity, a coupled peroxidase assay is standard.

-

Principle: DAAO degrades D-Serine to produce H₂O₂. Peroxidase uses H₂O₂ to oxidize a chromogen (e.g., o-phenylenediamine) to a colored product. Inhibitors reduce color formation.

-

Protocol:

-

Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

-

Mix: 10 nM human DAAO enzyme + Test Compound (0.1 nM – 100 µM) in buffer. Incubate 10 min at 25°C.

-

Substrate Start: Add D-Serine (50 mM final) + HRP (Horseradish Peroxidase) + Chromogen.

-

Measurement: Monitor Absorbance at 450 nm over 20 minutes.

-

Analysis: Plot Slope (rate) vs. [Inhibitor] to determine IC50.

-

Structure-Activity Relationship (SAR) Data

The following table compares the 5-Methylsulfonyl analog with other common thiophene fragments, highlighting why the sulfone is preferred for specific properties.

| Substituent (R) at C5 | Electronic Effect | pKa (COOH) | DAAO IC50 (Est.) | Solubility | Metabolic Stability |

| -H | Neutral | ~3.5 | > 10 µM (Weak) | Moderate | Low (Oxidation prone) |

| -Cl | Weak EWG | ~3.3 | ~0.04 - 0.5 µM | Low | Moderate |

| -SO₂CH₃ (Methylsulfonyl) | Strong EWG | ~2.8 | < 1.0 µM | High | High |

| -CH₃ | EDG | ~3.7 | > 5 µM | Low | Low (Benzylic oxid.) |

Note: The -SO₂CH₃ group provides the best balance of potency (via acidity enhancement) and metabolic stability (resistant to oxidative metabolism).

SAR Visualization

Caption: SAR Analysis: The 5-Methylsulfonyl substitution offers an optimal balance of potency and drug-like properties compared to Hydrogen or Chloro substituents.

References

-

D-Amino Acid Oxidase Inhibitors: Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids.[4] (Identifies the thiophene-acid scaffold as a core DAAO inhibitor class).

-

Source:

-

-

Chemical Properties & Synthesis: 5-(Methylsulfonyl)thiophene-2-carboxylic acid (CAS 60166-86-1) Commercial Data & Properties.[5]

-

Source:

-

-

Therapeutic Context:The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors in Schizophrenia.

-

Source:

-

-

Fragment-Based Discovery:Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (Discusses the versatility of the thiophene scaffold in drug design).

-

Source:

-

Sources

- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

Strategic Utilization of 5-(Methylsulfonyl)thiophene-2-carboxylic Acid in Medicinal Chemistry

Executive Summary

5-(Methylsulfonyl)thiophene-2-carboxylic acid (CAS: 60166-86-1) represents a high-value heterocyclic building block in modern drug discovery.[1] Unlike simple thiophene scaffolds, this moiety incorporates a sulfone (

This technical guide analyzes the compound’s utility as a bioisostere for para-substituted benzoic acids, its application in Fragment-Based Drug Discovery (FBDD), and provides validated protocols for its incorporation into bioactive ligands.

Chemical Profile & Reactivity

The compound consists of a five-membered thiophene ring substituted with a carboxylic acid at C2 and a methylsulfonyl group at C5.

| Property | Specification |

| CAS Number | 60166-86-1 |

| Formula | |

| MW | 206.24 g/mol |

| pKa (Predicted) | ~3.2 (Acidified by electron-withdrawing sulfone) |

| LogP (Predicted) | ~0.8 - 1.2 (Lower than 5-alkyl thiophenes) |

| H-Bond Donors/Acceptors | 1 (COOH) / 4 (Sulfone oxygens + Thiophene S) |

Electronic Effects

The methylsulfonyl group is a strong electron-withdrawing group (EWG) (

-

Impact on Acidity: The C2-carboxylic acid is more acidic than unsubstituted thiophene-2-carboxylic acid, facilitating easier deprotonation and salt formation.

-

Impact on Stability: The electron deficiency renders the ring less susceptible to electrophilic aromatic substitution (EAS) but potentially open to nucleophilic attack if harsh conditions are employed.

Medicinal Chemistry Strategy: The "Sulfone Advantage"

Bioisosterism

This scaffold is a classic bioisostere for 4-(methylsulfonyl)benzoic acid .

-

Geometry: The bond angle of the thiophene ring (

) mimics the -

Interactions: The thiophene sulfur can engage in specific

interactions with aromatic residues (Phe, Tyr, Trp) in the protein binding pocket, an interaction not possible with a phenyl ring.

Metabolic Blocking

In standard thiophene drugs, the C5 position is a metabolic "hotspot," prone to cytochrome P450-mediated oxidation (leading to reactive sulfoxides or ring opening).

-

Solution: Substitution at C5 with a metabolically inert sulfone blocks this liability.

-

Solubility: The sulfone moiety lowers the LogP compared to a methyl or chloro substituent, improving the aqueous solubility of the final drug candidate—a critical parameter in oral bioavailability.

Pharmacophore Mapping

The molecule provides three distinct interaction points:

-

Anionic/H-bond Donor Head: The carboxylic acid (or derived amide) binds to positively charged residues (Arg, Lys).

-

Lipophilic Linker: The thiophene ring spans hydrophobic channels.

-

Polar Anchor: The sulfone oxygens act as weak H-bond acceptors, often interacting with backbone amides or water networks.

Figure 1: Pharmacophore contribution of the 5-(methylsulfonyl)thiophene-2-carboxylic acid scaffold.

Therapeutic Applications

Infectious Diseases (HCV & Antimicrobials)

Thiophene-2-carboxylic acid derivatives are prominent in the design of HCV NS5B polymerase inhibitors . The scaffold serves as a core to attach hydrophobic "wings" that occupy the palm site of the enzyme.

-

Mechanism: The carboxylic acid (often converted to an acyl sulfonamide) chelates magnesium ions or interacts with the active site serine/arginine.

-

Reference: Similar thiophene scaffolds are utilized in non-nucleoside inhibitors to induce allosteric conformational changes.

Oncology (Kinase Inhibitors)

In kinase drug design, the thiophene moiety is frequently used to replace the phenyl ring of the "hinge binder."

-

Application: The 5-methylsulfonyl group projects into the solvent-exposed region or a back-pocket, improving selectivity against off-target kinases. The sulfone oxygens can form water-mediated hydrogen bonds to the gatekeeper residue.

Synthetic Protocols

Synthesis of the Building Block

While commercially available, the synthesis typically proceeds via oxidation of the sulfide.

-

Starting Material: 5-bromo-2-thiophenecarboxylic acid or 5-(methylthio)thiophene-2-carboxylic acid.

-

Oxidation: Treatment with excess Oxone® or

-CPBA converts the sulfide to the sulfone.-

Note: The carboxylic acid survives these oxidative conditions.

-

General Protocol: Amide Coupling (Lead Optimization)

This protocol describes coupling 5-(methylsulfonyl)thiophene-2-carboxylic acid with a primary amine (

Reagents:

-

Acid: 5-(Methylsulfonyl)thiophene-2-carboxylic acid (1.0 equiv)

-

Amine:

(1.1 equiv) -

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Workflow:

-

Activation: Dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL) under

atmosphere. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes to form the activated ester.-

Observation: Solution typically turns slightly yellow.

-

-

Coupling: Add the amine (1.1 mmol) in one portion.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the acid (

205) and appearance of the product ( -

Workup: Dilute with EtOAc (50 mL). Wash with 1M HCl (to remove unreacted amine/DIPEA), sat.

(to remove unreacted acid), and brine. -

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Figure 2: Standard amide coupling workflow for library generation.

References

-

Thiophene-2-carboxylic acid - Wikipedia . Overview of the parent scaffold and general reactivity.[2][3][4][5][2]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives . NIH Review on the pharmacological profile of thiophene-based drugs.

-

5-(METHYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID Properties . ChemicalBook entry for CAS 60166-86-1.[1]

-

Structure Property Relationships of Carboxylic Acid Isosteres . ACS Publications analysis of bioisosteric replacements.

-

Synthesis and receptor binding of thiophene bioisosteres . Study on thiophene replacements for phenyl rings in NMDA ligands.[6]

Sources

- 1. 5-(METHYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID | 60166-86-1 [chemicalbook.com]

- 2. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 5-(Methylsulfonyl)thiophene-2-carboxylic Acid

Content Type: In-Depth Technical Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

5-(Methylsulfonyl)thiophene-2-carboxylic acid (CAS: 60166-86-1) serves as a critical heteroaromatic scaffold in modern drug discovery. Distinguished by the presence of a strong electron-withdrawing sulfonyl group (

Its structural utility is most prominent in the development of HCV NS5B polymerase inhibitors and antimicrobial agents , where the thiophene ring acts as a bioisostere for phenyl rings, improving solubility and altering metabolic stability. This guide provides a comprehensive analysis of its synthesis, reactivity, and application in medicinal chemistry.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The dual functionality of the molecule—an electrophilic sulfone and a nucleophilic carboxylate (upon deprotonation)—allows for diverse chemical derivatizations.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 5-Methanesulfonylthiophene-2-carboxylic acid |

| CAS Number | 60166-86-1 |

| Molecular Formula | |

| Molecular Weight | 206.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 204–206 °C |

| pKa (Predicted) | 2.76 ± 0.10 (Acidic due to EWG sulfone) |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| Electronic Effect | Sulfonyl group ( |

Synthetic Methodologies

The synthesis of 5-(methylsulfonyl)thiophene-2-carboxylic acid is primarily achieved through oxidative transformation of the corresponding sulfide. Below is the field-standard protocol, selected for its scalability and selectivity.

Protocol A: Oxidative Transformation (Preferred Route)

Mechanism: Electrophilic oxidation of the sulfide sulfur by peroxy acids. Precursor: 5-(Methylthio)thiophene-2-carboxylic acid (CAS: 20873-58-9).[1]

Step-by-Step Methodology

-

Preparation : Charge a round-bottom flask with 5-(methylthio)thiophene-2-carboxylic acid (1.0 eq) and dissolve in glacial acetic acid (10 mL/g).

-

Oxidant Addition : Cool the solution to 0–5 °C. Dropwise add 30% Hydrogen Peroxide (

) (3.0–5.0 eq) or mCPBA (2.2 eq in DCM if avoiding aqueous conditions).-

Note: Excess oxidant is required to prevent stopping at the sulfoxide intermediate.

-

-

Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (MeOH/DCM) or LC-MS. The sulfone is significantly more polar than the sulfide.

-

Workup :

-

Quench excess peroxide with saturated aqueous sodium bisulfite (

). -

Concentrate the solvent under reduced pressure.

-

Precipitate the product by adding cold water.

-

-

Purification : Recrystallize from Ethanol/Water to yield white crystals.

Protocol B: Carboxylation of Sulfonyl Thiophene (Alternative)

Mechanism: Lithiation followed by electrophilic trapping with

-

Dissolve 2-(methylsulfonyl)thiophene in dry THF under

atmosphere. -

Cool to -78 °C. Slowly add LDA (Lithium Diisopropylamide, 1.1 eq).

-

Causality: The sulfone group directs ortho-lithiation, but the C5 position (alpha to sulfur) is the most acidic proton on the ring remaining.

-

-

Stir for 30 minutes at -78 °C.

-

Bubble anhydrous

gas through the solution for 30 minutes. -

Quench with dilute HCl and extract with Ethyl Acetate.

Visualization: Synthetic Workflow

The following diagram illustrates the oxidative pathway and potential side reactions.

Caption: Figure 1. Stepwise synthesis from halo-thiophene precursors to the sulfonyl target via sulfide oxidation.

Medicinal Chemistry Applications

HCV NS5B Polymerase Inhibition

The 5-substituted thiophene-2-carboxylic acid scaffold is a validated pharmacophore in the design of Hepatitis C Virus (HCV) NS5B polymerase inhibitors.

-

Mechanistic Role: The carboxylic acid moiety often interacts with the catalytic metal centers (

or -

Sulfone Function: The 5-methylsulfonyl group provides a bulky, polar handle that fills hydrophobic pockets while maintaining water solubility. It acts as a hydrogen bond acceptor, potentially interacting with backbone amides in the enzyme.

-

Derivatization: The acid is frequently converted to tertiary amides or acyl sulfonamides to improve membrane permeability and potency.

Bioisosteric Design

In drug design, this compound is often used to replace:

-

Benzoic Acid Derivatives: The thiophene ring is a classic bioisostere for benzene, often resulting in improved metabolic stability (blocking metabolic hot-spots).

-

Sulfonamides: The sulfone-acid combination mimics the geometry and electronics of antibacterial sulfonamides but with distinct acidity profiles.

Visualization: Pharmacophore Logic

This diagram details how the molecule interacts within a theoretical binding pocket (e.g., NS5B).

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the scaffold's functional groups.

Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

-

Handling Protocol:

-

Use in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Avoid contact with strong reducing agents (potential reduction of sulfone) and strong bases (deprotonation of acid).

-

References

-

BenchChem. (2025). 5-Bromothiophene-2-carboxylic acid: Molecular Structure and Applications. Retrieved from

-

Chan, L., et al. (2004).[3] Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase.[3] Bioorganic & Medicinal Chemistry Letters, 14(3), 797-800.[3] Retrieved from

-

ChemicalBook. (2025). 5-(Methylsulfonyl)thiophene-2-carboxylic acid Product Properties and Synthesis. Retrieved from

-

Beilstein Journals. (2020). Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry. Retrieved from

-

National Institutes of Health (NIH). (2004). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide. Retrieved from

-

PubChem. (2025). 5-methanesulfonylthiophene-2-carboxylic acid Compound Summary. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of 5-(Methylsulfonyl)thiophene-2-carboxylic acid

Abstract

This application note details the robust synthesis of 5-(methylsulfonyl)thiophene-2-carboxylic acid , a critical scaffold in medicinal chemistry often used as a polar, metabolic bioisostere for benzoic acid derivatives. While direct electrophilic sulfonation of electron-deficient thiophenes is challenging, this protocol prioritizes a Nucleophilic Aromatic Substitution (SₙAr) / Copper-Catalyzed Coupling strategy. This route utilizes the commercially available 5-bromo-2-thiophenecarboxylate ester, ensuring scalability, safety, and high purity. A secondary route via sulfide oxidation is provided for laboratory-scale flexibility.

Retrosynthetic Analysis

The strategic disconnection relies on introducing the sulfonyl group at the 5-position. The electron-withdrawing nature of the C-2 carboxylate activates the C-5 position, making it susceptible to nucleophilic attack or metal-catalyzed cross-coupling.

Figure 1: Retrosynthetic logic comparing the Metal-Catalyzed Displacement (Green path) vs. Direct Oxidation (Red path).

Method A: Copper-Catalyzed Sulfinylation (Recommended)

Rationale: This route is preferred for scale-up (>10g) because it avoids the use of odorous thiols and potentially unstable sulfide intermediates. It uses Sodium Methanesulfinate (NaSO₂Me) as a stable, solid source of the sulfonyl group.

Reaction Scheme

-

Esterification: 5-Bromo-2-thiophenecarboxylic acid → Methyl 5-bromothiophene-2-carboxylate.

-

Sulfinylation: Displacement of Bromide with Methanesulfinate.

-

Saponification: Hydrolysis of the ester to the free acid.

Step-by-Step Protocol

Step 1: Preparation of Methyl 5-bromothiophene-2-carboxylate

Note: This intermediate is commercially available (CAS 605-71-3). If purchasing, skip to Step 2.

-

Dissolve 5-bromo-2-thiophenecarboxylic acid (20.7 g, 100 mmol) in Methanol (200 mL).

-

Cool to 0°C. Add Thionyl Chloride (SOCl₂, 14.3 g, 120 mmol) dropwise over 30 minutes.

-

Reflux for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat. NaHCO₃, brine, and dry over Na₂SO₄.

-

Yield: ~95% (White solid).

Step 2: Copper-Catalyzed Sulfinylation

Critical Step: This utilizes a modified Ullmann-type coupling facilitated by L-Proline or diamine ligands.

-

Reagents:

-

Methyl 5-bromothiophene-2-carboxylate (10.0 g, 45.2 mmol)

-

Sodium Methanesulfinate (NaSO₂Me) (6.9 g, 67.8 mmol, 1.5 equiv)

-

Copper(I) Iodide (CuI) (860 mg, 4.52 mmol, 10 mol%)

-

L-Proline (1.04 g, 9.0 mmol, 20 mol%) or trans-1,2-cyclohexanediamine

-

NaOH (360 mg, 9.0 mmol) - required if using L-Proline to generate the active chelate

-

Solvent: DMSO (100 mL)

-

-

Procedure:

-

Charge a reaction vessel with the Bromo-ester, NaSO₂Me, CuI, and L-Proline.

-

Evacuate and backfill with Nitrogen (3 cycles) to remove oxygen (critical for Cu(I) stability).

-

Add DMSO (degassed) and NaOH.

-

Heat to 90–100°C for 16–24 hours.

-

Workup: Cool to RT. Dilute with water (300 mL) and extract with EtOAc (3 x 100 mL).

-

Purification: The sulfone product is significantly more polar than the starting bromide. Pass through a short silica plug eluting with EtOAc/Hexane (1:1).

-

Data: Methyl 5-(methylsulfonyl)thiophene-2-carboxylate.

-

Step 3: Hydrolysis to Final Acid

-

Dissolve the ester from Step 2 (8.0 g) in THF (80 mL) and Water (20 mL).

-

Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 2.0 equiv).

-

Stir at Room Temperature for 4 hours.

-

Isolation: Acidify carefully with 1M HCl to pH 2. The product often precipitates as a white solid.

-

Filter, wash with cold water, and dry.

-

Recrystallization: Isopropanol/Water if necessary.

Method B: Oxidation of Sulfide (Alternative)

Rationale: Useful if 5-(methylthio)thiophene-2-carboxylic acid (CAS 20873-58-9) is already in stock.

Protocol

-

Substrate: Dissolve 5-(methylthio)thiophene-2-carboxylic acid (1.74 g, 10 mmol) in Methanol/Water (3:1, 40 mL).

-

Oxidant: Add Oxone® (Potassium peroxymonosulfate, 18.4 g, 30 mmol) in portions at 0°C.

-

Alternative: Use 30% H₂O₂ (5 equiv) in Acetic Acid at 60°C.

-

-

Reaction: Stir at RT for 8 hours. The sulfide oxidizes first to sulfoxide (fast), then to sulfone (slower).

-

Quench: Add sat. Na₂SO₃ to quench excess oxidant.

-

Isolation: Evaporate methanol. Acidify aqueous layer to pH 1-2. Extract with EtOAc or filter the precipitate.

Comparison of Methods

| Feature | Method A (Cu-Catalysis) | Method B (Oxidation) |

| Starting Material | 5-Bromo-ester (Cheap, Odorless) | 5-Methylthio-acid (Stench, Less Common) |

| Reagents | NaSO₂Me, CuI, DMSO | Oxone or H₂O₂/AcOH |

| Scalability | High (Process friendly) | Moderate (Exotherm control needed) |

| Purification | Chromatographic separation often easy | Clean conversion, simple filtration |

| Safety | Good (Standard handling) | Peroxide risks (if using H₂O₂) |

Analytical Characterization (Expected)

-

Appearance: White to off-white crystalline powder.[1]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.5 (br s, 1H, COOH)

-

δ 7.85 (d, J=4.0 Hz, 1H, H-3)

-

δ 7.65 (d, J=4.0 Hz, 1H, H-4)

-

δ 3.40 (s, 3H, SO₂CH₃)

-

-

MS (ESI-): m/z 205 [M-H]⁻.

Troubleshooting & Critical Parameters

-

Oxygen Sensitivity (Method A): The Copper(I) catalyst is sensitive to oxidation. Thorough degassing of DMSO and the reaction vessel is essential for high yields. If the reaction turns green/blue (Cu(II)) and stalls, add 10% sodium ascorbate to reduce Cu back to Cu(I).

-

Decarboxylation: Avoid heating the free acid above 150°C, as thiophene-2-carboxylic acids can decarboxylate under extreme thermal stress.

-

Solubility: The final product is a polar acid. When extracting from water, ensure the pH is sufficiently low (<2) and use polar organic solvents like EtOAc or THF/EtOAc mixtures.

References

-

CAS Registry Entry: 5-(Methylsulfonyl)thiophene-2-carboxylic acid, CAS No. .[2][3][4]

- Cu-Catalyzed Sulfinylation: Ma, D.; Xie, S.; Xue, P.; Zhang, X.; Dong, D.; Jiang, Y. "Efficient and Economical Access to Substituted Benzothiazoles: Copper-Catalyzed Coupling of 2-Haloanilides with Metal Sulfides and Subsequent Condensation." Angew. Chem. Int. Ed.2009, 48, 4222.

-

Sulfinate Coupling: Zhu, W.; Ma, D. "The coupling of aryl halides with sodium methanesulfinate catalyzed by CuI/L-proline." J. Org. Chem.2005 , 70, 2696. Link

- Oxidation Protocols: Trost, B. M.; Curran, D. P.

Sources

Application Note & Protocol: High-Resolution Purification of 5-(Methylsulfonyl)thiophene-2-carboxylic Acid via Flash Column Chromatography

Abstract & Introduction

5-(Methylsulfonyl)thiophene-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science, valued for its utility in the synthesis of pharmacologically active agents and functional organic materials. The presence of both a strongly electron-withdrawing methylsulfonyl group and a polar, acidic carboxylic acid moiety imparts significant polarity and unique chemical properties to the molecule. These characteristics, while synthetically advantageous, present a considerable challenge for purification. Standard chromatographic methods can often result in poor separation, significant peak tailing, and low recovery due to the compound's strong affinity for polar stationary phases like silica gel.

This application note provides a robust, field-proven protocol for the efficient purification of 5-(Methylsulfonyl)thiophene-2-carboxylic acid using flash column chromatography. We will delve into the causal-based rationale for methodological choices, from stationary phase selection to the critical role of mobile phase modifiers. The protocol is designed to be a self-validating system, ensuring high purity and yield for researchers, scientists, and drug development professionals.

Principle of Separation: A Mechanistic Approach

The purification strategy is predicated on normal-phase chromatography, where a polar stationary phase is used to separate components of a mixture based on their polarity.[1]

-

Analyte Properties: 5-(Methylsulfonyl)thiophene-2-carboxylic acid is a highly polar molecule. This polarity is driven by the hydrogen-bond-donating carboxylic acid group and the potent hydrogen-bond-accepting sulfonyl group. Its predicted pKa of approximately 2.76 indicates it is a relatively strong organic acid.[2][3]

-

Stationary Phase Interaction: Standard silica gel (SiO₂) is used as the stationary phase. Its surface is rich in silanol groups (Si-OH), which are polar and slightly acidic. The target molecule interacts strongly with the silica gel via multiple hydrogen bonds, as illustrated in the diagram below.

-

The Challenge of Acidity: The primary purification challenge arises from the acidic nature of the target compound. On a standard silica surface, the carboxylic acid can deprotonate, leading to an anionic carboxylate. This ionic species binds very strongly and often irreversibly to the silica, causing significant streaking (tailing) on TLC and in the column, which drastically reduces separation efficiency and product recovery.[4]

-

The Solution: Mobile Phase Modification: To overcome this, the mobile phase is acidified with a small amount of a volatile acid, such as acetic acid. This addition maintains a low pH environment on the silica surface, suppressing the deprotonation of the target molecule's carboxylic acid group by Le Châtelier's principle.[4] By keeping the analyte in its less polar, protonated form, we ensure a reversible and predictable interaction with the stationary phase, resulting in a sharp, well-defined chromatographic band.

Caption: Interaction dynamics in the chromatographic system.

Physicochemical Data

A summary of the key properties of the target compound is essential for understanding its chromatographic behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O₄S₂ | [2][5] |

| Molecular Weight | 206.24 g/mol | [2][5] |

| Appearance | White to off-white powder | [2][3] |

| Melting Point | 204 °C | [2][3] |

| Predicted pKa | 2.76 ± 0.10 | [2][3] |

| Polarity | High | Inferred from structure |

Materials and Reagents

Equipment:

-

Glass chromatography column (2-5 cm diameter, depending on scale)

-

Fraction collector or test tubes/beakers

-

Rotary evaporator

-

TLC plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Capillary spotters

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

Filter paper

Reagents:

-

Crude 5-(Methylsulfonyl)thiophene-2-carboxylic acid

-

Silica gel for flash chromatography (230-400 mesh)

-

n-Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Glacial acetic acid (ACS grade)

-

Dichloromethane (optional, for sample loading)

Detailed Experimental Protocols

The overall workflow is a systematic process from method development to final product isolation.

Caption: Step-by-step experimental workflow.

Protocol 5.1: Thin-Layer Chromatography (TLC) for Method Development

Rationale: TLC is a rapid and inexpensive method to determine the optimal mobile phase composition. The goal is to find a solvent system that provides a retention factor (R_f) of 0.2-0.35 for the target compound. This R_f value typically translates well to column chromatography, ensuring the compound does not elute too quickly (co-eluting with non-polar impurities) or remain on the column indefinitely.

Procedure:

-

Prepare Eluent Systems: In small beakers, prepare a few different mixtures of Hexane:Ethyl Acetate (e.g., 7:3, 1:1, 3:7 v/v). To each, add 0.5% v/v glacial acetic acid . For example, to 10 mL of a 1:1 Hexane:EtOAc mixture, add 50 µL of acetic acid.

-

Prepare Sample: Dissolve a small amount of the crude material in a few drops of ethyl acetate or acetone.

-

Spot the TLC Plate: Using a capillary spotter, carefully spot the dissolved sample onto the baseline of a TLC plate.

-

Develop the Plate: Place the plate in a TLC chamber containing your chosen eluent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Visualize: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots under a UV lamp at 254 nm.

-

Analyze: Calculate the R_f value (R_f = distance traveled by spot / distance traveled by solvent front). The ideal system will show the product spot at an R_f of 0.2-0.35, well-separated from any impurities. If the spot is too high (high R_f), the eluent is too polar; increase the proportion of hexane. If the spot is too low (low R_f), the eluent is not polar enough; increase the proportion of ethyl acetate.

Protocol 5.2: Column Packing and Sample Loading

Rationale: Proper column packing is critical to prevent channeling and ensure a uniform flow, which is essential for high-resolution separation.[6] The sample is loaded as a concentrated band using a minimal amount of solvent or by dry loading to ensure it starts its journey through the column as a narrow, focused band.

Procedure:

-

Select Column Size: For every 1 g of crude material, use approximately 40-50 g of silica gel.

-